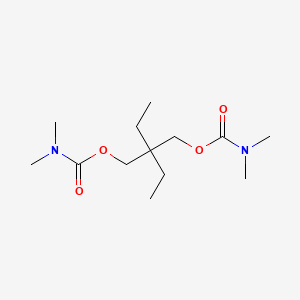![molecular formula C9H10N2O2 B13933209 2-Amino-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13933209.png)
2-Amino-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one is a heterocyclic compound with a unique structure that combines a pyridine ring fused with a pyran ring. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one typically involves multicomponent reactions. One common method includes the reaction of aromatic aldehydes, malononitrile, and indolin-3-one in the presence of ammonium acetate as a catalyst in ethanol . This method is favored for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to meet industrial standards and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Applications De Recherche Scientifique
2-Amino-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-aryl-5-methyl-7-oxo-7,8-dihydro-4H-pyrano[2,3-b]pyridine-3,6-dicarbonitriles
- 2-Amino-3-cyano-4H-chromenes
- 2-Amino-4H-pyran-3-carbonitrile derivatives
Uniqueness
2-Amino-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one is unique due to its specific structural features and the combination of a pyridine ring with a pyran ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C9H10N2O2 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
2-amino-8-methyl-7,8-dihydropyrano[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C9H10N2O2/c1-5-4-13-9(12)6-2-3-7(10)11-8(5)6/h2-3,5H,4H2,1H3,(H2,10,11) |
Clé InChI |
OLVCNXKPSXFXBY-UHFFFAOYSA-N |
SMILES canonique |
CC1COC(=O)C2=C1N=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


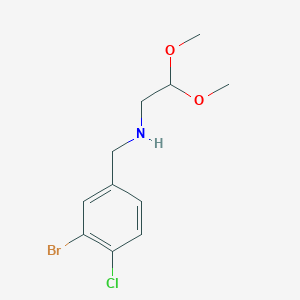
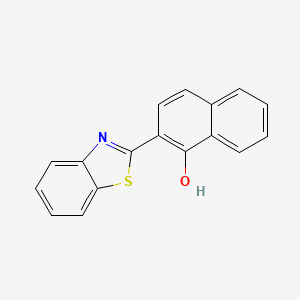

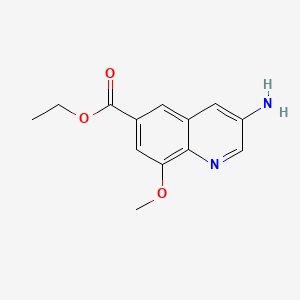
![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine](/img/structure/B13933153.png)
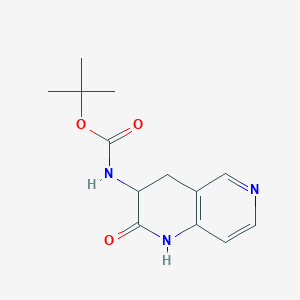
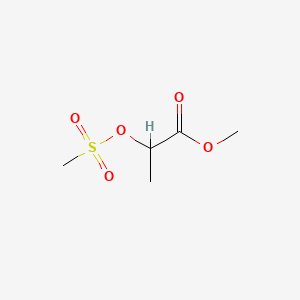


![4-Bromo-3-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B13933169.png)
![1-pyrimidin-2-yl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13933170.png)
![1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13933175.png)
